2-Anilino-N'-(3,4-dichlorobenzylidene)acetohydrazide
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Overview
Description
2-Anilino-N’-(3,4-dichlorobenzylidene)acetohydrazide is a chemical compound with the molecular formula C15H13Cl2N3O It is known for its unique structure, which includes an aniline group, a dichlorobenzylidene moiety, and an acetohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-N’-(3,4-dichlorobenzylidene)acetohydrazide typically involves the condensation reaction between an aniline derivative and a dichlorobenzylidene acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-Anilino-N’-(3,4-dichlorobenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Anilino-N’-(3,4-dichlorobenzylidene)acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Anilino-N’-(3,4-dichlorobenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Anilino-N’-(2,4-dichlorobenzylidene)acetohydrazide: This compound has a similar structure but with chlorine atoms at different positions on the benzylidene ring.
N’-(3,4-dichlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide: Another structurally related compound with a thiomorpholine group.
Uniqueness
2-Anilino-N’-(3,4-dichlorobenzylidene)acetohydrazide is unique due to its specific substitution pattern and the presence of both aniline and acetohydrazide functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H13Cl2N3O |
---|---|
Molecular Weight |
322.2 g/mol |
IUPAC Name |
2-anilino-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H13Cl2N3O/c16-13-7-6-11(8-14(13)17)9-19-20-15(21)10-18-12-4-2-1-3-5-12/h1-9,18H,10H2,(H,20,21)/b19-9+ |
InChI Key |
NNOSYICWQJFDLB-DJKKODMXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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